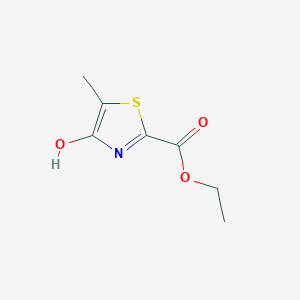

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

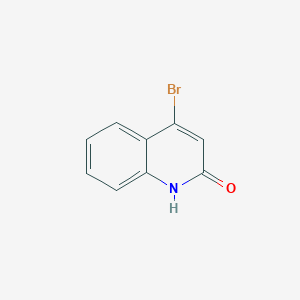

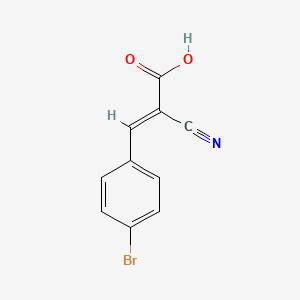

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is a chemical compound with the molecular formula C7H9NO3S . It is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen .

Synthesis Analysis

The synthesis of thiazole derivatives has been reported in several studies . For instance, one method involves the O-alkylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole, a thiamine metabolite, under phase transfer catalysis conditions followed by N-alkylation .Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is characterized by a thiazole ring, which is planar and exhibits significant pi-electron delocalization . The calculated pi-electron density indicates that the C-5 atom can undergo electrophilic substitution, and the C-2 atom is susceptible to deprotonation .Chemical Reactions Analysis

Thiazoles are known for their diverse biological activities and have been used as starting materials for the synthesis of a wide range of heterocyclic analogues . They have been utilized in the development of various drug molecules with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .科学的研究の応用

Synthesis and Chemical Transformations

The compound has been utilized as a key intermediate in the synthesis of complex molecules. For instance, transformations of dimethyl acetone-1,3-dicarboxylate have led to the synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, showcasing its role in the creation of pyrido and pyrimidinyl derivatives (Žugelj et al., 2009). Similarly, the compound has been transformed into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, highlighting its versatility in generating structurally diverse molecules (Albreht et al., 2009).

Antimicrobial and Anticancer Activities

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate derivatives have shown potential in antimicrobial and anticancer applications. For example, the synthesis of 2-(4-methyl-1,3-thiazol-5-yl)ethyl esters of acridone carboxylic acids and their evaluation for antibacterial activity highlight the compound's potential in developing new antimicrobial agents (Markovich et al., 2014). Moreover, the synthesis and anti-proliferative screening of new thiazole compounds against breast cancer cells MCF7 demonstrate the anticancer potential of these derivatives (Sonar et al., 2020).

Corrosion Inhibition

Interestingly, ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate derivatives have also been explored for their corrosion inhibition properties. The study on the corrosion inhibition efficiency of these compounds to prevent the corrosion of AA6061 alloy in hydrochloric acid media indicates their potential application in materials science (Raviprabha & Bhat, 2019).

将来の方向性

Thiazole derivatives, including Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on designing and synthesizing new thiazole derivatives with improved therapeutic properties and lesser side effects .

特性

IUPAC Name |

ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-3-11-7(10)6-8-5(9)4(2)12-6/h9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTYLIJXUZQDJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(S1)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576941 |

Source

|

| Record name | Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate | |

CAS RN |

133833-93-9 |

Source

|

| Record name | Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。